molecular formula C25H27N3O2 B2421593 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide CAS No. 904271-43-8

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide

Cat. No. B2421593
CAS RN: 904271-43-8
M. Wt: 401.51
InChI Key: GKRVWFFDKXICEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide, also known as DIQPA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of the compound to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, some of these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Imidazole Moiety

The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles play essential roles in various biological processes and are found in many biologically active molecules . Further exploration of the specific functions of this imidazole group could reveal additional applications.

Chemodivergent Synthesis

Chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials is intriguing. Researchers have developed methods to synthesize these two skeletons separately, which could lead to diverse applications . Investigating the properties and potential therapeutic uses of these compounds may yield valuable insights.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-2-30-23-11-9-20(10-12-23)25(29)27-17-24(21-8-5-14-26-16-21)28-15-13-19-6-3-4-7-22(19)18-28/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRVWFFDKXICEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide

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